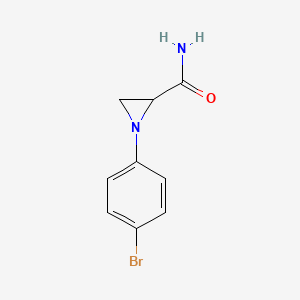
1-(4-Bromophenyl)aziridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)aziridine-2-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)aziridine-2-carboxamide typically involves the reaction of 4-bromoaniline with chloroacetyl chloride to form 4-bromo-N-chloroacetylaniline This intermediate is then treated with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)aziridine-2-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained and reactive towards nucleophiles, leading to ring-opening reactions.
Substitution Reactions: The bromine atom on the phenyl ring can undergo substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in ring-opening reactions.
Bases: Sodium hydroxide or potassium carbonate can be used to facilitate ring-opening and substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.
Substituted Phenyl Derivatives: Substitution of the bromine atom can lead to a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Bromophenyl)aziridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to alkylate thiol groups on cancer cell surface proteins.
Biological Research: The compound is used to study protein disulfide isomerases (PDIs) and their role in cancer cell biology.
Chemical Synthesis: It serves as a building block for the synthesis of more complex nitrogen-containing compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)aziridine-2-carboxamide involves the alkylation of thiol groups on proteins. This alkylation can inhibit the function of protein disulfide isomerases (PDIs), which are enzymes involved in the formation and rearrangement of disulfide bonds in proteins. Inhibition of PDIs can disrupt the proper folding of proteins, leading to cell death, particularly in cancer cells where PDIs are overexpressed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
Aziridine-2-carboxylates: Used as precursors for the synthesis of amino acid derivatives.
2-Aziridinyl Ketones: Valuable building blocks for the synthesis of various nitrogen-containing compounds.
Uniqueness
1-(4-Bromophenyl)aziridine-2-carboxamide is unique due to the presence of the bromine atom on the phenyl ring, which can undergo further functionalization. Additionally, the combination of the aziridine ring and the carboxamide group provides a versatile scaffold for the development of new compounds with potential biological activity.
Propriétés
Numéro CAS |
933453-54-4 |
|---|---|
Formule moléculaire |
C9H9BrN2O |
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
1-(4-bromophenyl)aziridine-2-carboxamide |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-3-7(4-2-6)12-5-8(12)9(11)13/h1-4,8H,5H2,(H2,11,13) |
Clé InChI |
LLGRJHLBBNYFEF-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1C2=CC=C(C=C2)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


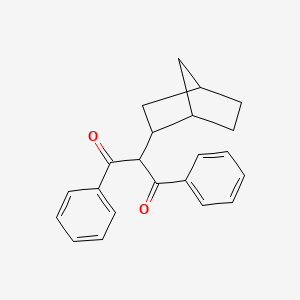
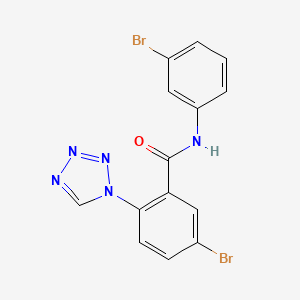

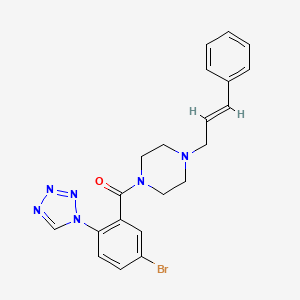
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)
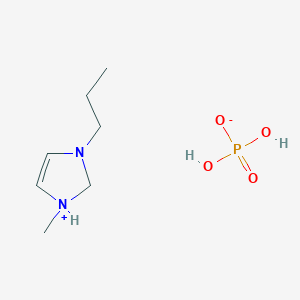

![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)
![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
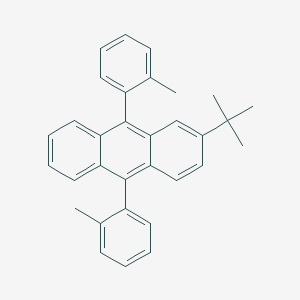

![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)

